(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol
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Overview
Description
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.
Enzymatic Resolution: Employing enzymes such as lipases to selectively hydrolyze esters of the racemic alcohol, thereby separating the enantiomers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(4-Methoxy-2-methylphenyl)propan-1-one.
Reduction: 2-(4-Methoxy-2-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
4-Methoxy-2-methylbenzyl alcohol: Lacks the chiral center and may have different chemical properties.
2-(4-Methoxyphenyl)propan-1-ol: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the methoxy and methyl groups on the phenyl ring also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-2-(4-methoxy-2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCASBONDVBOO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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